molecular formula C6H4Cl2N2O2 B1304148 2,4-Dichloro-6-methyl-3-nitropyridine CAS No. 63897-12-1

2,4-Dichloro-6-methyl-3-nitropyridine

Cat. No. B1304148
Key on ui cas rn: 63897-12-1
M. Wt: 207.01 g/mol
InChI Key: MTGIKTMXZFIZLS-UHFFFAOYSA-N
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Patent
US06943255B2

Procedure details

Under a nitrogen atmosphere, a solution of 2,4-dichloro-6-methyl-3-nitropyridine (125 g, 0.604 mol) in anhydrous N,N-dimethylformamide (625 mL) was cooled to 0° C. Triethylamine (84.2 mL, 0.604 mol) was added. 2-Methylpropylamine (66 mL, 0.664 mol) was added dropwise to the resulting solution over a period of one hour; the reaction reached a temperature of 17° C. and became yellow. The reaction was allowed to warm to room temperature and stir overnight. The reaction mixture was filtered to remove salts, and then the N,N-dimethylformamide was removed under reduced pressure. The crude product was dissolved in ethyl acetate (750 mL), and the solution was washed with water (3×1L), dried over magnesium sulfate, and then concentrated under reduced pressure. Hexane (300 mL) was added to the resulting yellow oil; the mixture was heated until the oil dissolved and then placed in a freezer. After ten minutes, the recrystallization mixture was seeded with crystals made in a previous run and then left undisturbed for four hours. The resulting precipitate was filtered, washed with cold hexane, and dried in a vacuum oven at room temperature to provide 98 g of 2-chloro-N-(2-methylpropyl)-6-methyl-3-nitropyridin-4-amine.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
84.2 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.C(N(CC)CC)C.[CH3:20][CH:21]([CH3:24])[CH2:22][NH2:23]>CN(C)C=O>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH:23][CH2:22][CH:21]([CH3:24])[CH3:20])[CH:5]=[C:4]([CH3:12])[N:3]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
Name
Quantity
625 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
84.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
66 mL
Type
reactant
Smiles
CC(CN)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 17° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
the N,N-dimethylformamide was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethyl acetate (750 mL)
WASH
Type
WASH
Details
the solution was washed with water (3×1L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane (300 mL) was added to the resulting yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated until the oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
WAIT
Type
WAIT
Details
After ten minutes
WAIT
Type
WAIT
Details
left undisturbed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cold hexane
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])NCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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